Protecting Group Orthogonality: Acid-Stable γ-Methyl Ester vs. Acid-Labile γ-t-Butyl Ester
H-Glu(OMe)-OH provides an orthogonal protection strategy that is fundamentally different from the more common H-Glu-OtBu. Its γ-methyl ester (OMe) is stable to the acidic conditions (e.g., 95% TFA) used for side-chain deprotection in standard Fmoc/tBu SPPS, whereas the γ-tert-butyl ester (OtBu) in H-Glu-OtBu is acid-labile and would be cleaved prematurely [1]. This property allows H-Glu(OMe)-OH to be incorporated as a building block where the Glu side-chain must remain protected until after peptide cleavage or to serve as a stable modification on the final peptide.
| Evidence Dimension | Cleavage Condition |
|---|---|
| Target Compound Data | Acid-stable; requires base (e.g., NaOH) for saponification |
| Comparator Or Baseline | H-Glu-OtBu: Acid-labile; cleaved by >90% TFA |
| Quantified Difference | Orthogonal stability profile |
| Conditions | Standard Fmoc/tBu SPPS deprotection (95% TFA) |
Why This Matters
This orthogonality is critical for synthesizing peptides containing modified glutamic acid residues or for achieving site-specific side-chain modifications post-synthesis.
- [1] Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. View Source
